molecular formula C8H8BNO4 B1622440 2-(4-nitrophenyl)ethenylboronic Acid CAS No. 216019-32-8

2-(4-nitrophenyl)ethenylboronic Acid

Cat. No.: B1622440
CAS No.: 216019-32-8
M. Wt: 192.97 g/mol
InChI Key: NJQFURAXZKRVCN-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)ethenylboronic Acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 2-(4-nitrophenyl)ethenyl moiety. This compound is notable for its applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)ethenylboronic Acid typically involves the reaction of 4-nitrobenzaldehyde with a suitable boron-containing reagent under specific conditions. One common method is the reaction of 4-nitrobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 2-(4-Nitrophenyl)ethenylboronic Acid is unique due to the presence of both the nitro and ethenyl groups, which confer distinct reactivity and properties. The nitro group enhances the compound’s electrophilicity, while the ethenyl group allows for additional functionalization and coupling reactions .

Properties

IUPAC Name

2-(4-nitrophenyl)ethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQFURAXZKRVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400490
Record name 2-(4-nitrophenyl)ethenylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216019-32-8
Record name 2-(4-nitrophenyl)ethenylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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